molecular formula C17H29ClN2O B4162678 N',N'-dimethyl-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;hydrochloride

N',N'-dimethyl-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;hydrochloride

Cat. No.: B4162678
M. Wt: 312.9 g/mol
InChI Key: YCTJDEACBSXEPG-UHFFFAOYSA-N
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Description

N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound It is characterized by the presence of an allyl group, a methylphenoxy group, and a dimethyl-ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:

    Formation of the Allyl Group: The allyl group can be introduced through allylation reactions, where an allyl halide reacts with a suitable nucleophile.

    Attachment of the Methylphenoxy Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to form the methylphenoxy group.

    Formation of the Dimethyl-Ethanediamine Moiety: This involves the reaction of ethylenediamine with dimethylamine under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the allyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The allyl and phenoxy groups may play a role in binding to these targets, while the dimethyl-ethanediamine moiety can influence the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine
  • N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine acetate
  • N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine sulfate

Uniqueness

N’-[3-(2-allyl-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N',N'-dimethyl-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-5-7-16-14-15(2)8-9-17(16)20-13-6-10-18-11-12-19(3)4;/h5,8-9,14,18H,1,6-7,10-13H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTJDEACBSXEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNCCN(C)C)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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